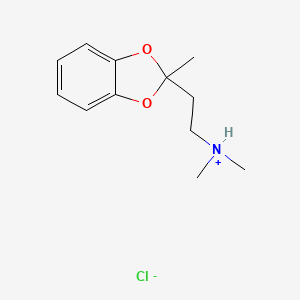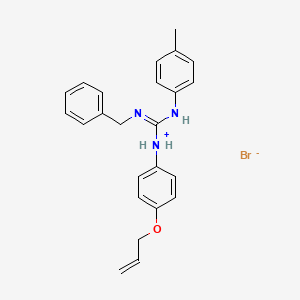![molecular formula C23H22N8O B13763674 Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 65059-82-7](/img/structure/B13763674.png)
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound featuring an imidazole ring, azo linkage, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, including the formation of the imidazole ring, azo coupling, and subsequent functionalization. The imidazole ring can be synthesized through cyclization reactions involving amido-nitriles under mild conditions . The azo coupling is achieved by reacting the imidazole derivative with diazonium salts under controlled conditions to form the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring and azo linkage play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives and azo compounds, such as:
- Imidazole
- 2-Methylimidazole
- Azo dyes like Methyl Orange and Congo Red
Uniqueness
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in simpler imidazole or azo compounds .
Propriétés
Numéro CAS |
65059-82-7 |
|---|---|
Formule moléculaire |
C23H22N8O |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N8O/c1-4-31(15-17-8-6-5-7-9-17)18-10-11-19(20(12-18)26-16(2)32)28-29-23-27-21(13-24)22(14-25)30(23)3/h5-12H,4,15H2,1-3H3,(H,26,32) |
Clé InChI |
GTWNRNLEDHVBFL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3C)C#N)C#N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)






![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)





